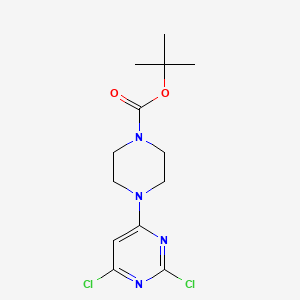

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGLJGSQRQHRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561917 | |

| Record name | tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155306-28-7 | |

| Record name | tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety.

Oxidation and Reduction: While less common, the piperazine ring can be subjected to oxidation or reduction under specific conditions.

Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water, and heat.

Major Products Formed:

Substitution Reactions: Products with various substituents replacing the chlorine atoms on the pyrimidine ring.

Hydrolysis: The corresponding amine derivative of the piperazine ring.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells.

Case Study:

A study demonstrated that a related compound exhibited an IC₅₀ value of 0.99 μM against the BT-474 breast cancer cell line, indicating significant antiproliferative activity. The mechanism was linked to apoptosis induction and tubulin polymerization inhibition .

GPR119 Agonism

Compounds derived from tert-butyl piperazine carboxylates have been explored as potential GPR119 agonists, which are relevant for the treatment of type 2 diabetes mellitus. GPR119 is a G-protein coupled receptor that plays a crucial role in glucose homeostasis.

Research Findings:

In vitro studies showed that certain analogs demonstrated comparable or superior efficacy to known GPR119 agonists, suggesting their potential in diabetes management . The synthesis of these compounds often employs one-pot click chemistry, resulting in high yields and purities.

Diabetes Management

The ability of this compound derivatives to activate GPR119 positions them as candidates for developing new treatments for type 2 diabetes. Their mechanism involves enhancing insulin secretion and reducing blood glucose levels.

Antiviral Activity

Emerging research has indicated that similar compounds may exhibit antiviral properties against influenza viruses by targeting viral polymerase complexes. This suggests a broader therapeutic application beyond metabolic diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its dichloropyrimidine moiety. This interaction can inhibit specific enzymes or receptors, leading to therapeutic effects. The piperazine ring enhances the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key Observations :

- Chlorine Substitution: The 2,6-dichloro configuration increases electrophilicity compared to mono- or non-chlorinated analogs, facilitating Suzuki couplings or SNAr reactions .

Piperazine Core Modifications

Key Observations :

- Heteroaromatic vs. Aliphatic Substituents : The dichloropyrimidine group (aromatic) enhances π-π stacking in crystal packing compared to aliphatic cyclohexyl or piperidinyl groups .

- Hydrogen Bonding: Compounds like tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate exhibit intramolecular O–H⋯N bonds, influencing solubility and crystal morphology .

Key Observations :

- The target compound’s synthesis is simpler (one-step nucleophilic substitution) compared to cross-coupling reactions (e.g., Buchwald-Hartwig) .

- Dichloropyrimidine derivatives are more reactive toward amination than mono-chloro analogs, enabling diverse functionalization .

Research Findings and Contradictions

- Stability : While fluorophenyl-piperazine analogs degrade in simulated gastric fluid , the dichloropyrimidine compound’s stability remains unstudied. This gap warrants further investigation.

- Biological Activity : Pyrimidine-containing analogs (e.g., ) show antimicrobial activity, but the dichloro derivative’s efficacy is undocumented .

- Crystallography: Dichloropyrimidine derivatives likely form distinct supramolecular architectures compared to non-halogenated analogs due to Cl⋯Cl interactions .

Biological Activity

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 1155306-28-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H18Cl2N4O2

- Molecular Weight : 333.21 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a dichloropyrimidine moiety, which may contribute to its biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Protein Tyrosine Kinases (PTKs) : The compound has been studied for its binding affinity to PTKs, which play crucial roles in cell signaling and proliferation. Inhibiting these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. It has been tested against human tumor cell lines, showing promising results in inhibiting cell growth .

Biological Activity Overview

Research Findings

- In Vitro Studies : A study assessed the compound's efficacy against two human tumor cell lines (CCRF-HSB-2 and KB). Results indicated that the compound significantly inhibited cell growth, with IC50 values suggesting effectiveness comparable to standard antitumor agents like Ara-C .

- Molecular Docking Studies : Computational analyses have shown that this compound has favorable binding interactions with key targets involved in cancer signaling pathways. These studies help elucidate the mechanism by which the compound exerts its biological effects .

- ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the pharmacokinetics of the compound. Early findings suggest favorable ADME profiles, indicating potential for therapeutic use .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers treated CCRF-HSB-2 cells with varying concentrations of this compound. The study revealed:

- Concentration Range Tested : 0.1 µM to 10 µM

- Results : Significant reduction in cell viability at concentrations above 1 µM.

This suggests that the compound may serve as a lead candidate for developing new cancer therapies targeting PTKs.

Case Study 2: Molecular Interaction Analysis

A molecular docking study evaluated the binding affinity of the compound to different PTK targets:

- Target Proteins : BCR-Abl and other oncogenic kinases.

- Findings : High binding affinity was observed, indicating potential as a selective inhibitor.

These findings support further exploration into the therapeutic applications of this compound in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.